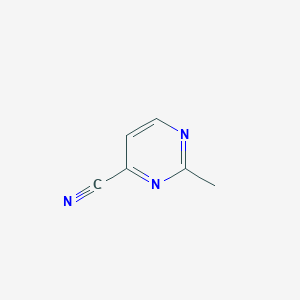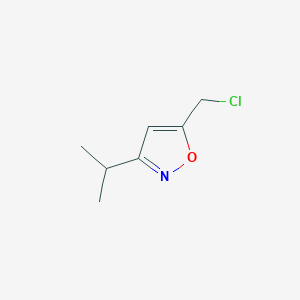
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Descripción general
Descripción
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine , also known by its chemical formula C₁₁H₁₁N₅O₂ , is a specialized compound used in proteomics research. Its molecular weight is approximately 245.24 g/mol . This compound is not intended for diagnostic or therapeutic use but serves as a valuable tool for scientific investigations.
Synthesis Analysis
The synthesis of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine involves intricate chemical reactions. While I don’t have specific synthetic pathways at hand, researchers typically employ methods such as condensation reactions, nucleophilic substitutions, or cyclizations to obtain this compound. Further exploration of relevant literature would provide detailed insights into its synthesis .
Molecular Structure Analysis
The core structure of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine features a pyrimidine ring with two amino groups (diamino) and a nitrobenzyl group attached at the 5-position. The arrangement of atoms and functional groups significantly influences its properties and interactions with other molecules. Researchers often study its crystal structures and spectroscopic data to understand its three-dimensional arrangement .
Chemical Reactions Analysis
The chemical reactivity of this compound depends on its functional groups. It may participate in various reactions, including nucleophilic substitutions, oxidation-reduction processes, and coordination chemistry. Investigating its behavior under different conditions sheds light on its versatility and potential applications .
Physical And Chemical Properties Analysis
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-nitrophenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c12-10-8(6-14-11(13)15-10)5-7-1-3-9(4-2-7)16(17)18/h1-4,6H,5H2,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZLSGCCJQCUJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(N=C2N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566742 | |
| Record name | 5-[(4-Nitrophenyl)methyl]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine | |
CAS RN |
69945-52-4 | |
| Record name | 5-[(4-Nitrophenyl)methyl]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















